![molecular formula C14H11BrClNO3 B14417099 Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate CAS No. 80199-11-7](/img/structure/B14417099.png)
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromophenoxy group and a chlorophenyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate typically involves the reaction of 4-(4-bromophenoxy)-3-chlorophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-(4-bromophenoxy)-3-chlorophenol+methyl isocyanate→Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [4-(4-bromophenoxy)benzoate]
- Ethyl [4-(4-bromophenoxy)methyl]benzoate
- Methyl [4-(4-formylphenyl)benzoate]
Uniqueness
Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
80199-11-7 |
|---|---|
Molekularformel |
C14H11BrClNO3 |
Molekulargewicht |
356.60 g/mol |
IUPAC-Name |
methyl N-[4-(4-bromophenoxy)-3-chlorophenyl]carbamate |
InChI |
InChI=1S/C14H11BrClNO3/c1-19-14(18)17-10-4-7-13(12(16)8-10)20-11-5-2-9(15)3-6-11/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
HOELHCQMFWJBGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


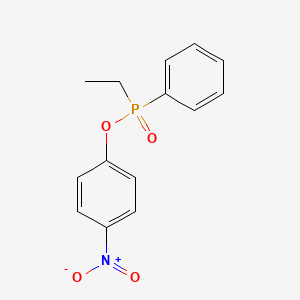
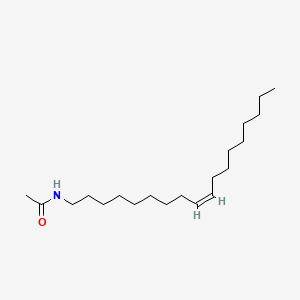

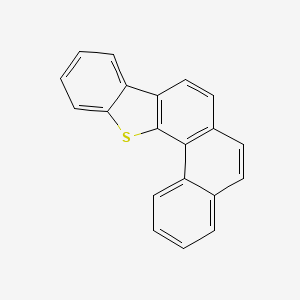
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)

![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
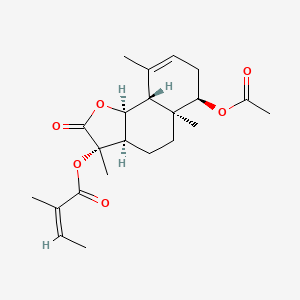
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

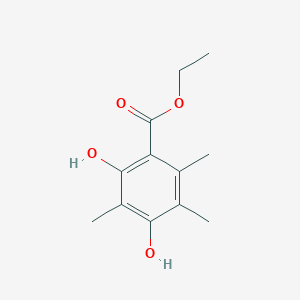
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
